Cas no 1203494-61-4 (2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride)

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical intermediates. The presence of fluorine atoms at the 2- and 6-positions enhances the compound's reactivity and stability, making it a valuable electrophile for nucleophilic substitution reactions. The hydroxyl group at the 3-position offers additional functionalization potential, enabling further derivatization. This compound is particularly useful in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-based structures. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic applications, such as drug discovery and agrochemical development. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride structure
1203494-61-4 structure
Product name:2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
CAS No:1203494-61-4
MF:C6H3ClF2O3S
Molecular Weight:228.601026773453
MDL:MFCD19201292
CID:5206395
PubChem ID:55279355

2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride
    • 2,6-Difluoro-3-hydroxybenzene-1-sulfonylchloride
    • 2,6-Difluoro-3-hydroxybenzenesulfonylchloride
    • 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
    • MDL: MFCD19201292
    • インチ: 1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H
    • InChIKey: JZXUSBODOOOBFZ-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=CC=C(C=1F)O)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 62.8

2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-199016-1g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
1g
$986.0 2023-08-31
Enamine
EN300-199016-2.5g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
2.5g
$1931.0 2023-08-31
Enamine
EN300-199016-0.25g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
0.25g
$906.0 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01025276-1g
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4 95%
1g
¥4893.0 2023-04-05
Enamine
EN300-199016-0.1g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
0.1g
$867.0 2023-08-31
Enamine
EN300-199016-1.0g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
1g
$986.0 2023-06-08
Enamine
EN300-199016-0.05g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
0.05g
$827.0 2023-08-31
Enamine
EN300-199016-10.0g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
10g
$4236.0 2023-06-08
Enamine
EN300-199016-10g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
10g
$4236.0 2023-08-31
Enamine
EN300-199016-5g
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
1203494-61-4
5g
$2858.0 2023-08-31

2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride 関連文献

2,6-difluoro-3-hydroxybenzene-1-sulfonyl chlorideに関する追加情報

Professional Introduction to 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride (CAS No: 1203494-61-4)

2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride, with the CAS number 1203494-61-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both fluoro and hydroxyl substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in the development of various bioactive molecules.

The fluoro and hydroxyl functional groups in 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride contribute to its distinct chemical behavior. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs, often enhancing metabolic stability and binding affinity. On the other hand, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for the design of molecules with specific biological activities. This combination makes the compound particularly interesting for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in the application of sulfonyl chlorides in drug discovery due to their role as key intermediates in the synthesis of sulfonamides and other heterocyclic compounds. Sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The sulfonyl chloride derivative of 2,6-difluoro-3-hydroxybenzene serves as a versatile building block for constructing more complex molecules with enhanced biological efficacy.

One of the most compelling aspects of 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride is its potential use in the development of targeted therapies. For instance, researchers have explored its utility in creating small-molecule inhibitors that interact with specific enzymes or receptors involved in disease pathways. The fluoro substituents can improve binding affinity by influencing electronic distributions, while the hydroxyl group can be used to fine-tune solubility and metabolic profiles. Such modifications are critical for optimizing drug candidates for clinical use.

The synthesis of 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized methodologies to ensure high yields and purity. Advances in fluorination techniques have made it possible to incorporate fluorine into complex molecular frameworks more efficiently than ever before. This has opened up new possibilities for designing innovative drug candidates based on this scaffold.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds have shown promise in various therapeutic areas due to their ability to enhance drug-like properties such as lipophilicity, solubility, and bioavailability. The presence of multiple fluorine atoms can further amplify these effects, making them particularly valuable for developing next-generation therapeutics. For example, fluorinated sulfonyl chlorides have been used to create potent protease inhibitors that exhibit improved pharmacokinetic profiles.

The hydroxyl group in 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride also plays a significant role in its reactivity and functionality. Hydroxyl groups can participate in various chemical transformations, including etherification, esterification, and oxidation reactions. These reactions are often employed to introduce additional functional groups or to modify existing ones, thereby expanding the synthetic possibilities of this compound. The ability to selectively modify different parts of the molecule allows researchers to fine-tune its biological activity and optimize its therapeutic potential.

In conclusion,2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride (CAS No: 1203494-61-4) is a highly versatile intermediate with significant applications in pharmaceutical research. Its unique combination of fluoro and hydroxyl substituents makes it an attractive scaffold for developing novel bioactive molecules. As our understanding of fluorinated compounds continues to grow,this compound is likely to play an increasingly important role in the discovery and development of new drugs that address unmet medical needs.

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